molecular formula C22H21N3O3S B11991494 N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide CAS No. 303093-33-6

N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B11991494
CAS No.: 303093-33-6
M. Wt: 407.5 g/mol
InChI Key: MRGYJWQAKQHKLO-UHFFFAOYSA-N
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Description

N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzo[d]thiazole moiety, a hydroxyquinoline core, and a carboxamide group. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the benzo[d]thiazole intermediate, which is then coupled with a hydroxyquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Additionally, the use of automated synthesis equipment can streamline the production process and ensure consistency in large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinone derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d]thiazole moiety is known to interact with enzymes and receptors, modulating their activity. The hydroxyquinoline core can chelate metal ions, affecting various biochemical processes. Together, these interactions contribute to the compound’s therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • Benzo[d]thiazole-2-thiol derivatives

Uniqueness

N-(Benzo[d]thiazol-2-yl)-4-hydroxy-2-oxo-1-pentyl-1,2-dihydroquinoline-3-carboxamide stands out due to its unique combination of structural features, which confer a broad spectrum of biological activities. Its ability to undergo diverse chemical reactions and its potential for therapeutic applications make it a valuable compound in scientific research .

Properties

CAS No.

303093-33-6

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-hydroxy-2-oxo-1-pentylquinoline-3-carboxamide

InChI

InChI=1S/C22H21N3O3S/c1-2-3-8-13-25-16-11-6-4-9-14(16)19(26)18(21(25)28)20(27)24-22-23-15-10-5-7-12-17(15)29-22/h4-7,9-12,26H,2-3,8,13H2,1H3,(H,23,24,27)

InChI Key

MRGYJWQAKQHKLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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